REACTION_CXSMILES
|
O.[OH-].[Na+].[CH3:4][C:5]1([CH3:20])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15](Cl)=[CH:16]C=O)[CH:13]=2)[S:8][CH2:7][CH2:6]1>O1CCOCC1>[CH3:4][C:5]1([CH3:20])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[CH:16])[CH:13]=2)[S:8][CH2:7][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
41.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
3-[4,4-dimethylthiochroman-6-yl]-3-chloro-2-propene-1-al
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C(=CC=O)Cl)C
|
Name
|
|
Quantity
|
52.2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 ml 4-necked round bottom flask fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to a temperature in the range of from about 80° C. to about 90° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained at a temperature in the range of from about 80° C. to about 90° C. for about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvents are distilled off
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with ether (15 ml×3)
|
Type
|
WASH
|
Details
|
The ether layer is washed with brine (15 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
to get an oily residue
|
Type
|
DISTILLATION
|
Details
|
The resulting crude oil is distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
the vapors are collected at a temperature of about 126° C./0.2 mm as the main product
|
Type
|
CUSTOM
|
Details
|
upon standing crystallized
|
Type
|
CUSTOM
|
Details
|
of from about 69° C. to about 72° C., purity of about 98% (HPLC)
|
Name
|
|
Type
|
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C#C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87.68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |